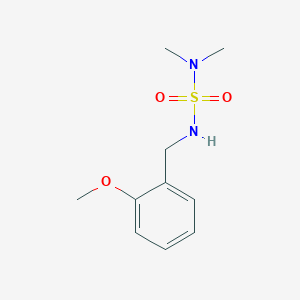

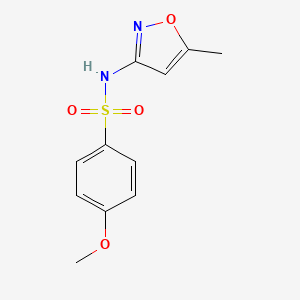

N'-(2-methoxybenzyl)-N,N-dimethylsulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-(2-methoxybenzyl)-N,N-dimethylsulfamide is a compound that belongs to the class of N-methoxybenzyl-substituted phenethylamines, also known as NBOMes . These are synthetic phenethylamine derivatives that have emerged on the global drug market and are reported to be associated with untoward effects in people who use drugs . They are primarily N-o-methoxybenzyl analogs of the 2C family of phenethylamines, and are 5-HT2A (serotonin 2A) receptor agonists .

Synthesis Analysis

The synthesis of compounds similar to N’-(2-methoxybenzyl)-N,N-dimethylsulfamide typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions. For example, Schiff base derivatives have been synthesized from reactions involving benzenesulfonamide precursors.Molecular Structure Analysis

The molecular structure of compounds similar to N’-(2-methoxybenzyl)-N,N-dimethylsulfamide has been extensively studied using techniques such as X-ray crystallography. These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity.Chemical Reactions Analysis

N’-(2-methoxybenzyl)-N,N-dimethylsulfamide and similar compounds undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes . These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers .Physical And Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.Scientific Research Applications

- Context : The OPERAs project aims to bridge the gap between academic research and practical implementation in sustainable ecosystem management . It investigates how ES/NC concepts contribute to human well-being in various social-ecological systems.

Ecosystem Services and Natural Capital (ES/NC) Concepts

Proton-Induced Fission of 238U

Mechanism of Action

Safety and Hazards

N’-(2-methoxybenzyl)-N,N-dimethylsulfamide and similar compounds are considered hazardous. They have been associated with severe adverse reactions including deaths . Commonly observed adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis . Rhabdomyolysis, disseminated intravascular coagulation, hypoglycemia, metabolic acidosis, and multiorgan failure were also reported .

Future Directions

Given the potential harmful effects of N’-(2-methoxybenzyl)-N,N-dimethylsulfamide and similar compounds, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate their potential harmful effects . This includes more comprehensive studies on their toxicity profile, as well as the development of analytical methods for their detection and identification .

properties

IUPAC Name |

1-[(dimethylsulfamoylamino)methyl]-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-12(2)16(13,14)11-8-9-6-4-5-7-10(9)15-3/h4-7,11H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQSSMBOJAOBQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCC1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-methoxybenzyl)-N,N-dimethylsulfamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587566.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5587578.png)

![11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B5587580.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B5587590.png)

![1-[3-(3-nitrophenyl)acryloyl]azepane](/img/structure/B5587598.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}chromane-3-carboxamide](/img/structure/B5587601.png)

![8-(3-methyl-2-butenoyl)-2-[2-(2-pyridinyl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5587610.png)

![4-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5587632.png)

![4-(1H-imidazol-1-ylmethyl)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5587649.png)